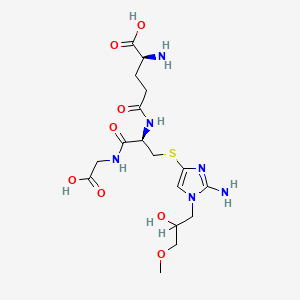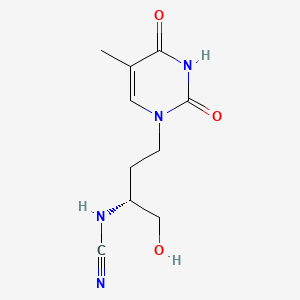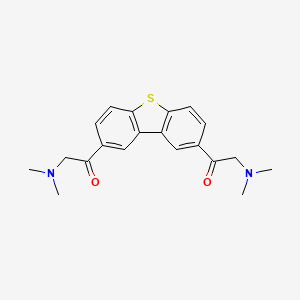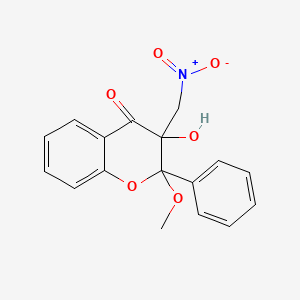
5-(4-Fluorophenyl)cyclohexane-1,3-dione;1-iodo-2,3,4,5-tetramethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluorophenyl)cyclohexane-1,3-dione: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds. The former is a cyclohexane-1,3-dione derivative with a fluorophenyl group, while the latter is an iodinated aromatic compound with four methyl groups. These compounds are of interest in various fields of chemistry due to their unique structural features and reactivity.
准备方法
5-(4-Fluorophenyl)cyclohexane-1,3-dione: can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with cyclohexane-1,3-dione under acidic conditions to form the desired product . Industrial production methods may involve similar reactions but optimized for large-scale synthesis, ensuring high yield and purity.
1-iodo-2,3,4,5-tetramethylbenzene: can be prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions to prevent over-iodination and ensure selective mono-iodination.
化学反应分析
5-(4-Fluorophenyl)cyclohexane-1,3-dione: undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes substitution reactions due to the presence of the iodine atom. It can participate in:
Nucleophilic substitution: The iodine can be replaced by nucleophiles such as hydroxide or amine groups.
Coupling reactions: It can undergo coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
科学研究应用
5-(4-Fluorophenyl)cyclohexane-1,3-dione: is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
1-iodo-2,3,4,5-tetramethylbenzene: is utilized in:
Organic synthesis: As a precursor for the synthesis of more complex aromatic compounds.
Material science: In the development of novel materials with unique electronic properties.
Pharmaceutical research: As an intermediate in the synthesis of potential drug candidates.
作用机制
The mechanism of action for 5-(4-Fluorophenyl)cyclohexane-1,3-dione involves its interaction with various molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and selectivity towards specific targets, influencing biological activity.
1-iodo-2,3,4,5-tetramethylbenzene: exerts its effects through its ability to undergo substitution reactions, forming new compounds with potential biological or material applications. The iodine atom plays a crucial role in these reactions, facilitating the formation of carbon-carbon or carbon-heteroatom bonds.
相似化合物的比较
5-(4-Fluorophenyl)cyclohexane-1,3-dione: can be compared with other cyclohexane-1,3-dione derivatives, such as:
- 5-(4-Chlorophenyl)cyclohexane-1,3-dione
- 5-(4-Methylphenyl)cyclohexane-1,3-dione
These compounds share similar structural features but differ in their substituents, affecting their reactivity and applications.
1-iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds, such as:
- 1-iodo-2,3,5,6-tetramethylbenzene
- 1-iodo-2,4,5-trimethylbenzene
These compounds have similar iodine substitution patterns but differ in the number and position of methyl groups, influencing their chemical behavior and applications.
属性
分子式 |
C22H24FIO2 |
|---|---|
分子量 |
466.3 g/mol |
IUPAC 名称 |
5-(4-fluorophenyl)cyclohexane-1,3-dione;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C12H11FO2.C10H13I/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9;1-6-5-10(11)9(4)8(3)7(6)2/h1-4,9H,5-7H2;5H,1-4H3 |
InChI 键 |
QBYQRXCXGJGODR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1C(CC(=O)CC1=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)


![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)




![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)





